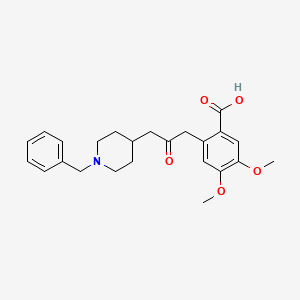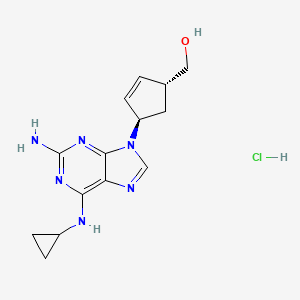
trans-Abacavir Hydrochloride
説明
Trans-Abacavir Hydrochloride is the trans-isomer of Abacavir . Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . It is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring .
Synthesis Analysis
The synthesis of Abacavir involves the reaction of a compound with cyclopropyl amine . The known syntheses are quite long, requiring a protection/deprotection sequence .
Molecular Structure Analysis
The molecular structure of Abacavir has been investigated using DFT/B3LYP with 6-31G(d,p) as a basis set . The calculated molecular geometry has been compared with available X-ray data of Abacavir .
Chemical Reactions Analysis
Abacavir has been associated with several adverse effects including hepatotoxicity, lactic acidosis, and a hypersensitivity reaction . Hypersensitivity reactions to Abacavir have been known to occur in about 4% of patients treated with the drug .
Physical And Chemical Properties Analysis
Trans-Abacavir Hydrochloride has a molecular weight of 322.79326 and a molecular formula of C14H19ClN6O . It is a substance used for research, analysis, and scientific education .
科学的研究の応用
HIV Treatment
Abacavir is an effective nucleoside analog reverse transcriptase inhibitor used to treat human immunodeficiency virus (HIV) infected patients . It works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV.
Hypersensitivity Reaction Study
Abacavir’s main side effect is a hypersensitivity reaction (HSR). The incidence of HSR is associated with ethnicity among patients exposed to abacavir. Studies show a significantly increased risk of abacavir-induced HSR in human leukocyte antigen (HLA)-B57:01-carrying patients . This has led to advancements in personalized medicine, where HLA-B57:01 screening is recommended prior to abacavir treatment to decrease false positive diagnosis and prevent abacavir-induced HSR .
Pharmacogenetics Research
The studies of abacavir-induced HSR and the implementation of the HLA-B*57:01 screening in the clinic represent a successful example of the use of pharmacogenetics for personalized diagnosis and therapy . This has opened up new avenues for research in the field of pharmacogenetics.
Drug Combination Studies
Abacavir is often studied in combination with other drugs for the treatment of HIV. For instance, a high-performance thin-layer chromatography (HPTLC) method has been developed for the simultaneous estimation of abacavir sulfate (ABC), lamivudine hydrochloride (LAM), and dolutegravir sodium (DTG) in an in-house physical mixture .
Analytical Chemistry
Abacavir is used in the development of analytical methods. For example, a factorial design was utilized for the development of a High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous estimation of abacavir sulfate, lamivudine hydrochloride, and dolutegravir sodium .
Quality by Design (QbD) Approach
The Quality by Design (QbD) approach was applied to evaluate the effect of all three factors, i.e., volume of ethyl acetate, volume of ethanol, and volume of acetone, on the chromatographic response retardation factor (RF) of each drug . This approach is used to ensure the quality of pharmaceutical products.
作用機序
Target of Action
trans-Abacavir Hydrochloride, also known as DTXSID10746902, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, and by inhibiting it, trans-Abacavir Hydrochloride can slow down or prevent the progression of HIV infection .
Mode of Action
trans-Abacavir Hydrochloride interacts with its target, the HIV-1 reverse transcriptase enzyme, by mimicking the natural substrate of the enzyme . Once inside the cell, trans-Abacavir Hydrochloride is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of the HIV-1 reverse transcriptase .
Biochemical Pathways
The primary biochemical pathway affected by trans-Abacavir Hydrochloride is the reverse transcription process of the HIV virus . By inhibiting the reverse transcriptase enzyme, trans-Abacavir Hydrochloride prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus . This results in a decrease in viral load and an improvement in immune function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-Abacavir Hydrochloride are as follows:
- trans-Abacavir Hydrochloride is well absorbed with a bioavailability of 83% . It is distributed throughout the body and can cross the blood-brain barrier . It is primarily metabolized by the liver through alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It is excreted through the kidneys and feces .
These properties impact the bioavailability of trans-Abacavir Hydrochloride and its effectiveness in treating HIV infection.
Result of Action
The molecular effect of trans-Abacavir Hydrochloride is the inhibition of the HIV-1 reverse transcriptase enzyme, which results in the prevention of viral replication . On a cellular level, this leads to a reduction in the viral load and an improvement in immune function . In some cases, trans-Abacavir Hydrochloride can also induce a hypersensitivity reaction, which is strongly linked to the presence of the HLA-B*57:01 allele .
Action Environment
The action, efficacy, and stability of trans-Abacavir Hydrochloride can be influenced by various environmental factors. For instance, genetic factors such as the presence of the HLA-B*57:01 allele can influence the individual’s response to the drug . Furthermore, the drug’s effectiveness can be affected by the presence of other medications, as part of highly active antiretroviral therapy (HAART) regimens . It’s also worth noting that trans-Abacavir Hydrochloride is primarily metabolized by ADH and UGT enzymes, so any factors that affect these enzymes could potentially influence the drug’s action .
Safety and Hazards
特性
IUPAC Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746902 | |
| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
CAS RN |
267668-71-3 | |
| Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

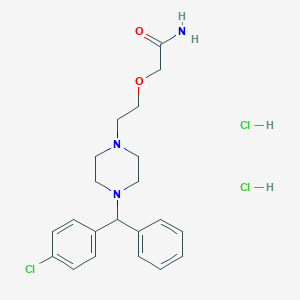

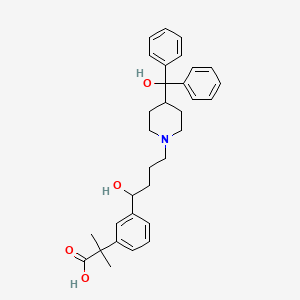

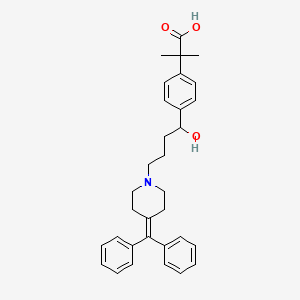
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
